molecular formula C14H9N3 B1600040 2-(1H-Indol-3-yl)-nicotinonitrile CAS No. 3191-30-8

2-(1H-Indol-3-yl)-nicotinonitrile

Cat. No. B1600040
CAS RN: 3191-30-8
M. Wt: 219.24 g/mol
InChI Key: LOBGOTBCKWZJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-nicotinonitrile , also known as 2-(1H-indol-3-yl)thio-N-benzyl-acetamide , is a compound that has garnered attention due to its potential as a SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitor . It belongs to the class of acetamides and exhibits promising antiviral properties.


Chemical Reactions Analysis

This compound has been evaluated for its inhibitory effect on the SARS-CoV-2 RdRp enzyme . Several derivatives were synthesized and tested, with compounds 6b2, 6b5, 6c9, 6d2, and 6d5 showing potent inhibitory activity. Notably, compound 6d5 exhibited stronger inhibitory effects against the human coronavirus HCoV-OC43 than the control drug remdesivir .

Scientific Research Applications

Synthesis and Crystal Structure

The crystal structure of related compounds, such as 2-(1-methyl-1H-3-indolyl)nicotinonitrile, has been studied for its physical and chemical properties. These studies are important for understanding the molecular structure and potential applications in various fields, including material science and pharmaceuticals (Parthasarathy et al., 2006).

Multicomponent Synthesis for Star-Shaped Derivatives

The compound has been used in multicomponent synthesis processes to create star-shaped 2-(indol-3-yl)pyridine derivatives. This type of synthesis is significant for developing novel compounds with potential applications in materials science and possibly in pharmacological research (Zeng & Cai, 2013).

Fluorophore-Based Nicotinonitriles

Innovative nicotinonitriles incorporating pyrene and/or fluorene moieties have been synthesized using a domino four-component condensation reaction. These compounds exhibit strong blue-green fluorescence emission, which can be useful in material sciences, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Antimicrobial Activities

Some derivatives of nicotinonitriles, including those structurally similar to 2-(1H-Indol-3-yl)-nicotinonitrile, have shown promising antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Behalo, 2008).

Cytotoxicity Studies

Studies on the cytotoxicity of nicotinonitriles and their derivatives are crucial in understanding their potential impact on living cells, which is essential for applications in medical research and drug development (Ibrahim et al., 2018).

Chemosensing Properties

Coumarin derivatives, including those related to nicotinonitriles, have been investigated for their chemosensing properties. These studies are significant in the development of new sensors and diagnostic tools (Al-Hazmy et al., 2022).

Synthesis of Nicotinonitriles

Various synthetic routes to nicotinonitriles, including 2-(1H-Indol-3-yl)-nicotinonitrile, have been explored. This research is important for the development of efficient and scalable synthetic methods, essential for both academic research and industrial applications (Salem et al., 2018).

properties

IUPAC Name

2-(1H-indol-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-8-10-4-3-7-16-14(10)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBGOTBCKWZJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463020
Record name 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-3-yl)-nicotinonitrile

CAS RN

3191-30-8
Record name 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Indol-3-yl)-nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-Indol-3-yl)-nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-Indol-3-yl)-nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-Indol-3-yl)-nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-Indol-3-yl)-nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-Indol-3-yl)-nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.